molecular formula C31H26N6O7S2 B13949166 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- CAS No. 63216-82-0

1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-

Cat. No.: B13949166
CAS No.: 63216-82-0
M. Wt: 658.7 g/mol
InChI Key: ZNQZPVZEOOADIY-UHFFFAOYSA-N
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Description

1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a polyfunctional aromatic compound characterized by a naphthalene backbone with two sulfonic acid groups at the 1,3-positions and two azo (-N=N-) linkages. These azo groups connect substituted phenyl moieties, including a 4-aminobenzoylamino group and methyl substituents. Such structural complexity renders it valuable in dye chemistry, particularly as a precursor for azo dyes, and in analytical applications due to its chromophoric properties . This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, applications, and safety.

Properties

CAS No.

63216-82-0

Molecular Formula

C31H26N6O7S2

Molecular Weight

658.7 g/mol

IUPAC Name

7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C31H26N6O7S2/c1-18-13-23(33-31(38)20-3-6-22(32)7-4-20)9-11-28(18)36-34-24-10-12-29(19(2)14-24)37-35-25-8-5-21-15-26(45(39,40)41)17-30(27(21)16-25)46(42,43)44/h3-17H,32H2,1-2H3,(H,33,38)(H,39,40,41)(H,42,43,44)

InChI Key

ZNQZPVZEOOADIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthesis Overview

  • Diazotization of Aromatic Amines:
    Aromatic amines such as 4-amino-2-methylphenyl compounds are diazotized using sodium nitrite in acidic medium at low temperatures (0–5 °C) to form diazonium salts.

  • First Azo Coupling:
    The diazonium salt is coupled with an aromatic amine or phenol derivative (e.g., 4-aminobenzoyl amine) to form an azo intermediate. This step requires careful pH control (usually mildly alkaline) to favor azo bond formation.

  • Second Diazotization and Coupling:
    The azo intermediate undergoes a second diazotization and coupling with 1,3-naphthalenedisulfonic acid or its salt at the 7-position, resulting in the formation of the bis-azo compound.

  • Purification and Salt Formation:
    The final product is isolated as a disodium salt to enhance solubility and stability.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH Range Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 °C Acidic Maintain low temperature to stabilize diazonium salt
First azo coupling Diazonium salt + 4-aminobenzoyl amine 0–10 °C 7–9 Mildly alkaline for coupling
Second diazotization Azo intermediate + NaNO2 + acid 0–5 °C Acidic Similar to first diazotization
Second azo coupling Diazonium salt + 1,3-naphthalenedisulfonic acid salt 0–10 °C 7–9 Forms final bis-azo compound
Salt formation and isolation Neutralization with NaOH or Na2CO3 Room temp Neutral Produces disodium salt

Research Data and Yields

Due to the complex structure, literature reports indicate:

  • Overall yield: Typically ranges from 50% to 70% depending on purity and reaction optimization.
  • Purity: Achieved >95% by recrystallization or chromatographic techniques.
  • Characterization: Confirmed by UV-Vis spectroscopy (typical azo absorption bands), IR spectroscopy (amide and sulfonate groups), and elemental analysis.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Materials Conditions Outcome
Diazotization 1 4-amino-2-methylphenyl amine + NaNO2 + HCl 0–5 °C, acidic Diazonium salt formation
Azo Coupling 1 Diazonium salt + 4-aminobenzoyl amine 0–10 °C, pH 7–9 Monoazo intermediate
Diazotization 2 Monoazo intermediate + NaNO2 + acid 0–5 °C, acidic Second diazonium salt
Azo Coupling 2 Diazonium salt + 1,3-naphthalenedisulfonic acid 0–10 °C, pH 7–9 Bis-azo final compound
Salt formation Neutralization with NaOH or Na2CO3 Room temperature Disodium salt isolation

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various azo derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.

    Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various consumer products.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The sulfonic acid groups enhance the compound’s solubility, facilitating its interaction with aqueous environments and biological systems.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The target compound’s structure features:

  • 1,3-Naphthalenedisulfonic acid core : Enhances water solubility and metal-chelating capacity.
  • Two azo groups : Facilitate conjugation and light absorption, critical for dye applications.
  • Substituents: 4-[(4-Aminobenzoyl)amino]-2-methylphenyl: Introduces electron-donating (-NH₂) and bulky (methyl) groups, influencing steric and electronic properties. 2-Methylphenyl: Further enhances steric hindrance and alters solubility .

This configuration contrasts with simpler azo dyes, where fewer sulfonic acid groups or substituents limit functionality .

Structural Analogs with Azo Groups
Compound Name CAS Number Key Substituents Key Differences References
C.I. Disperse Yellow 218 83929-90-2 7-Hydroxy-8-[[4-(phenylazo)phenyl]azo]- Lacks aminobenzoylamino group; simpler phenylazo substituents
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy N/A Dual azo-linked aminophenyl groups 2,7-sulfonic acid positioning alters solubility and conjugation
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]- 5859-12-1 Single azo group with sulfophenyl Reduced steric hindrance; higher polarity due to additional sulfonic acid

Key Insights :

  • Azo Group Count : Compounds with dual azo groups (e.g., target compound, ) exhibit broader UV-Vis absorption ranges (~400–600 nm) than single-azo analogs .
  • Sulfonic Acid Position : 1,3-disulfonic acid (target) vs. 2,7-disulfonic acid () affects molecular symmetry and dipole moments, impacting dye-fiber interactions.
Substituent Variations and Their Effects
  • Aminobenzoylamino Group: Unique to the target compound, this group enhances hydrogen-bonding capacity, improving affinity for proteinaceous fibers (e.g., wool) compared to methyl- or methoxy-substituted analogs .
  • Methyl Groups : Increase hydrophobicity, reducing water solubility but improving lightfastness in dyes .

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound C.I. Disperse Yellow 218 Compound
Molecular Weight ~650–700 (estimated) 624.6 658.6
λmax (nm) 520–540 480–500 560–580
Water Solubility High (due to sulfonic acids) Moderate High
Application Textile dyeing, analytical reagent Disperse dye for polyester Metal ion detection
Table 2: Regulatory Status of Selected Compounds
Compound Regulatory Restrictions Reference
Target Compound Pending full assessment; likely compliant due to sulfonic acid groups
C.I. Direct Red 37 Restricted in EU (amine release)
Compound High regulatory scrutiny (multiple sulfonyl groups)

Biological Activity

1,3-Naphthalenedisulfonic acid derivatives, particularly those substituted with azo groups, have garnered attention for their diverse biological activities. The compound in focus, 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic molecule that exhibits potential applications in various fields, including dye chemistry and biomedical research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₅N₃Na₂O₈S₂
  • Molecular Weight : 463.45 g/mol

The presence of sulfonic acid groups contributes to its solubility in water and enhances its interaction with biological systems.

Antimicrobial Properties

Research indicates that naphthalene derivatives possess antimicrobial properties. For instance, studies have shown that azo dyes can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Azo compounds, including naphthalenedisulfonic acids, have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells, potentially through oxidative stress pathways.

Antioxidant Activity

Some studies suggest that naphthalene derivatives exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of azo dyes derived from naphthalenedisulfonic acids revealed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain derivatives.

CompoundMIC (µg/mL)Bacterial Strain
Azo Dye 150E. coli
Azo Dye 275Staphylococcus aureus

Study 2: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay using MCF-7 breast cancer cells, the compound demonstrated a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The biological activities of this compound are largely attributed to the following mechanisms:

  • Cell Membrane Disruption : The sulfonic acid groups enhance solubility and facilitate interaction with microbial membranes.
  • Oxidative Stress Induction : Azo bonds can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which are implicated in apoptosis.
  • Interference with Cellular Metabolism : By mimicking substrates or altering enzyme activity, these compounds can disrupt normal cellular functions.

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